N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Description
N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
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Biological Activity
N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent findings.
1. Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
The synthesis typically involves the reaction of suitable precursors that include a pyrazole moiety, which is known for its diverse biological properties. The synthetic route often employs methods such as cyclocondensation and sulfonation to introduce functional groups that enhance biological activity.
2.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells. The IC50 values observed in these studies indicate significant antiproliferative activity:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 0.95 |
Prostate Cancer | 0.33 |
These values suggest that the compound exhibits a strong inhibitory effect on cancer cell growth, making it a candidate for further development as an anticancer agent .
The mechanism underlying its anticancer activity may involve the modulation of key signaling pathways associated with cancer cell survival and proliferation. Studies utilizing docking simulations have indicated that the compound interacts with specific protein targets involved in tumorigenesis, potentially leading to apoptosis in malignant cells .
3. Other Biological Activities
In addition to its anticancer properties, this compound has been evaluated for other biological activities:
- Antibacterial Activity : Preliminary screenings have shown moderate antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis.
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate |
Bacillus subtilis | Moderate |
- Enzyme Inhibition : The compound has demonstrated promising inhibitory effects on enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative disease contexts .
4. Case Studies and Research Findings
Several studies have contributed to understanding the biological profile of this compound:
- Anticancer Efficacy : A study published in MDPI evaluated various derivatives of pyrazole compounds, including this compound, highlighting its significant cytotoxicity against multiple cancer cell lines .
- Pharmacological Evaluation : Another investigation focused on the pharmacological behavior associated with similar sulfonamide derivatives, noting their broad spectrum of activity including anti-inflammatory and antitumor effects .
5. Conclusion
This compound represents a promising lead compound with notable biological activities, particularly in anticancer research. Its multifaceted pharmacological profile warrants further exploration through clinical studies and optimization to enhance its therapeutic efficacy.
Properties
IUPAC Name |
N-[4-[2-acetyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13-4-6-16(7-5-13)19-12-18(20-22(19)14(2)23)15-8-10-17(11-9-15)21-26(3,24)25/h4-11,19,21H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDGTDLGJPQYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.